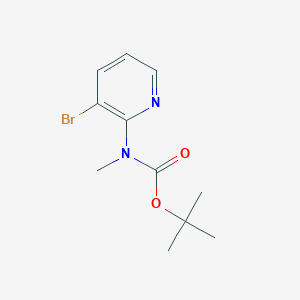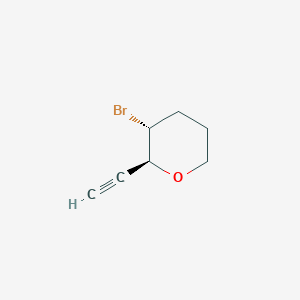
rac-(2R,3S)-3-bromo-2-ethynyloxane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is a chemical compound that belongs to the class of oxanes It is characterized by the presence of a bromine atom and an ethynyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans typically involves the bromination of 2-ethynyloxane. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-bromo-2-ethynyloxane, trans undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Addition Reactions: Products include dihalides and haloalkenes.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkenes.
Scientific Research Applications
rac-(2R,3S)-3-bromo-2-ethynyloxane, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans involves its interaction with specific molecular targets. The bromine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans
- rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans
Uniqueness
rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethynyl group
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
(2S,3R)-3-bromo-2-ethynyloxane |
InChI |
InChI=1S/C7H9BrO/c1-2-7-6(8)4-3-5-9-7/h1,6-7H,3-5H2/t6-,7+/m1/s1 |
InChI Key |
LELAMTWYZQJKRH-RQJHMYQMSA-N |
Isomeric SMILES |
C#C[C@H]1[C@@H](CCCO1)Br |
Canonical SMILES |
C#CC1C(CCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


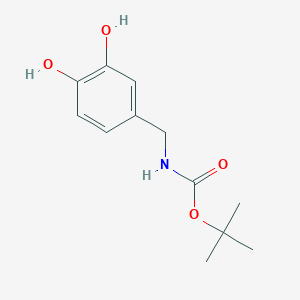
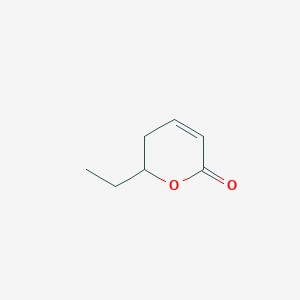

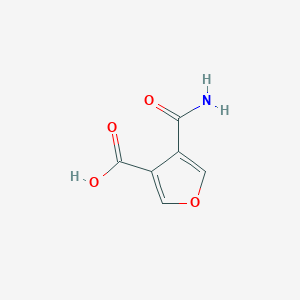
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
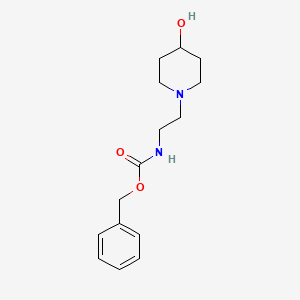
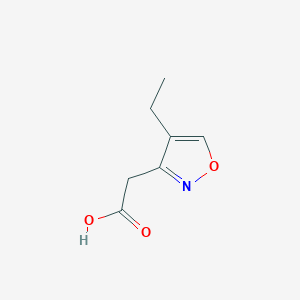
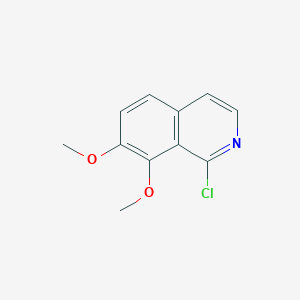

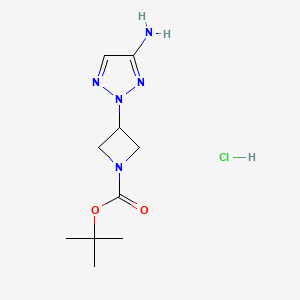

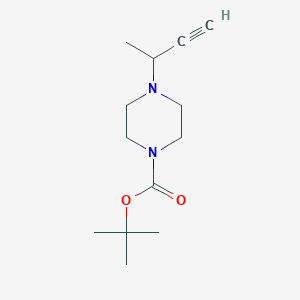
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
